
21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione is a synthetic steroid compound It is characterized by the presence of an acetyloxy group at the 21st position, an iodine atom at the 18th position, and a pregn-4-ene-3,20-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Iodination: Introduction of the iodine atom at the 18th position using reagents like iodine and a suitable oxidizing agent.
Acetylation: Introduction of the acetyloxy group at the 21st position using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the pregn-4-ene structure to more oxidized forms.
Reduction: Reduction of the carbonyl groups to hydroxyl groups.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction may produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex steroid compounds.
Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of 21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to steroid receptors, influencing gene expression and cellular functions.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beclomethasone 21-Acetate 17-Propionate: Another steroid with similar structural features but different functional groups.
21-Acetoxypregna-1,4,9(11),16-Tetraene-3,20-Dione: A key intermediate in the synthesis of fluorinated corticosteroids.
Uniqueness
21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione is unique due to the presence of the iodine atom at the 18th position, which can significantly influence its chemical reactivity and biological activity compared to other similar steroids.
Eigenschaften
Molekularformel |
C23H31IO4 |
|---|---|
Molekulargewicht |
498.4 g/mol |
IUPAC-Name |
[2-[(10R,13R,17S)-13-(iodomethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31IO4/c1-14(25)28-12-21(27)20-6-5-19-17-4-3-15-11-16(26)7-9-22(15,2)18(17)8-10-23(19,20)13-24/h11,17-20H,3-10,12-13H2,1-2H3/t17?,18?,19?,20-,22+,23-/m1/s1 |
InChI-Schlüssel |
FSCNQGWVBRCFHP-CHLONBQJSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@H]1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)CI |
Kanonische SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


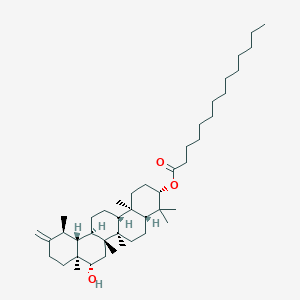
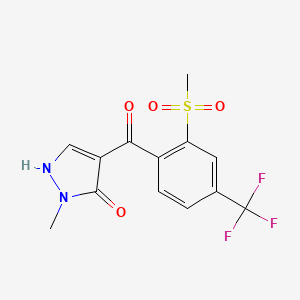
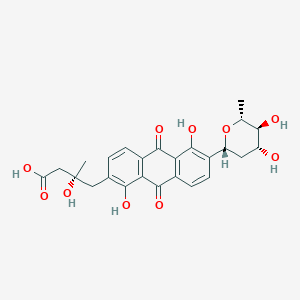
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
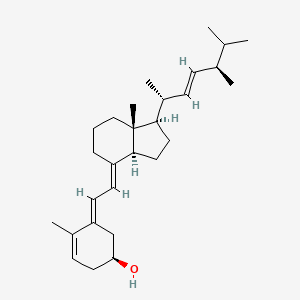
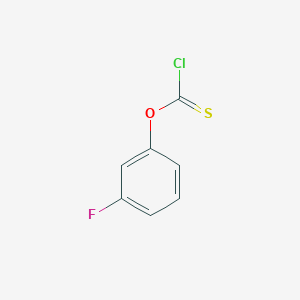
![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)
![Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B13421357.png)
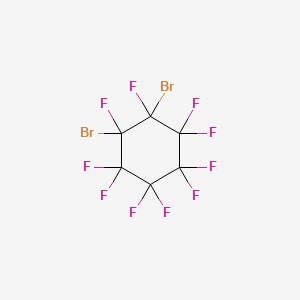
![Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-](/img/structure/B13421368.png)
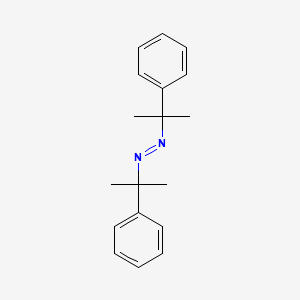
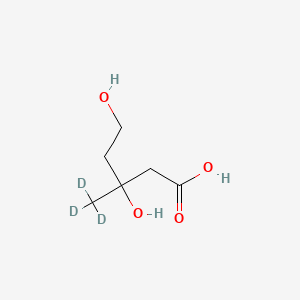
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)
